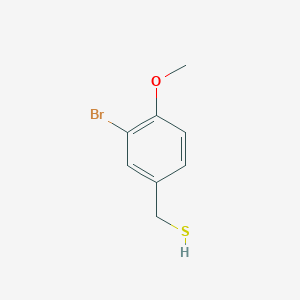
(3-Bromo-4-methoxyphenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-methoxyphenyl)methanethiol is an organic compound with the molecular formula C₈H₉BrOS and a molecular weight of 233.13 g/mol . This compound features a bromine atom, a methoxy group, and a thiol group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-methoxyphenyl)methanethiol typically involves the bromination of 4-methoxybenzyl alcohol followed by thiolation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate; aqueous or organic solvents; room temperature to reflux.
Reduction: Lithium aluminum hydride; anhydrous conditions; low to moderate temperatures.
Substitution: Amines, alkoxides; polar aprotic solvents; elevated temperatures.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-4-methoxyphenyl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxyphenyl)methanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, leading to changes in cellular processes. The bromine and methoxy groups also contribute to the compound’s reactivity and specificity in different chemical environments .
Comparison with Similar Compounds
(4-Methoxyphenyl)methanethiol: Lacks the bromine atom, resulting in different reactivity and applications.
(3-Bromo-4-hydroxyphenyl)methanethiol: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties and biological interactions.
(3-Bromo-4-methoxyphenyl)ethanethiol: Features an ethyl group instead of a methylene group, altering its physical and chemical characteristics.
Properties
Molecular Formula |
C8H9BrOS |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
(3-bromo-4-methoxyphenyl)methanethiol |
InChI |
InChI=1S/C8H9BrOS/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,11H,5H2,1H3 |
InChI Key |
SRBQTXLCPKHXNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CS)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


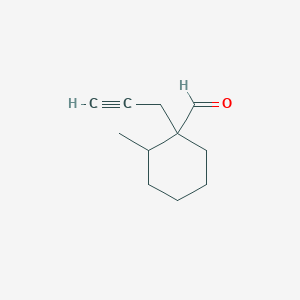

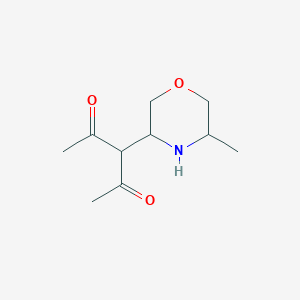
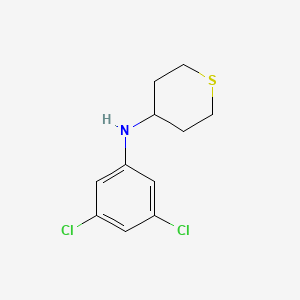
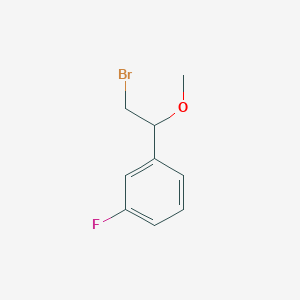
![2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13314049.png)
![1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13314063.png)
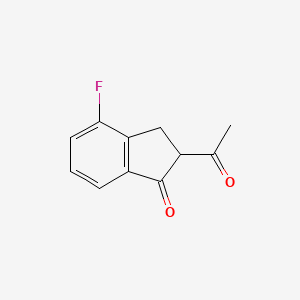
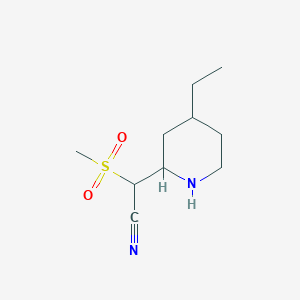
![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13314079.png)
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B13314083.png)
![2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid](/img/structure/B13314084.png)
![Methyl 8-oxospiro[4.5]decane-7-carboxylate](/img/structure/B13314096.png)

